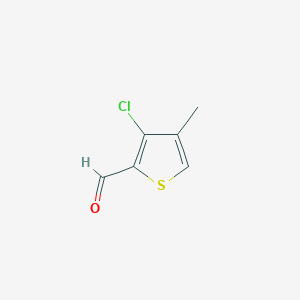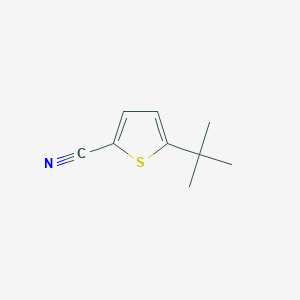
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide is a complex organic compound. It contains a unique blend of functional groups that make it interesting to chemists and researchers. Its structure is marked by the presence of a dihydropyrimidinone ring, an oxadiazole moiety, and a phenyl ring, all linked by a propanamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide typically involves the following steps:
Formation of the dihydropyrimidinone ring: : This is often achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Oxadiazole synthesis: : The oxadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Linking the structures: : The final steps involve connecting these rings through a propanamide linker, often using amide coupling reagents such as EDCI or DCC under appropriate conditions.
Industrial Production Methods
On an industrial scale, the production would require optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors to maintain consistent conditions and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation and Reduction: : The compound’s dihydropyrimidinone ring can undergo oxidation to form pyrimidinone derivatives.
Substitution Reactions: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products Formed
The major products depend on the specific reaction conditions but include oxidized pyrimidinones, substituted aromatic rings, and various derivatives of the oxadiazole ring.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide finds applications in:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Investigated for potential antimicrobial and antiviral activities.
Medicine: : Explored for its potential as a pharmacophore in drug design.
Industry: : Used in the development of novel polymers and advanced materials.
Mecanismo De Acción
The compound's biological activity often hinges on its ability to interact with nucleic acids and proteins. Its dihydropyrimidinone ring can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole and phenyl rings enhance binding affinity and selectivity towards various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxyphenyl)-2,4-dihydropyrimidin-1(2H)-yl-propanamide.
N-(4-(2,4-dihydroxyphenyl)phenyl)-3-(1,2,4-oxadiazol-5-yl)propanamide.
This compound’s distinct structure and properties make it a valuable subject of ongoing research and development.
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10-17-15(25-20-10)11-2-4-12(5-3-11)18-13(22)6-8-21-9-7-14(23)19-16(21)24/h2-5,7,9H,6,8H2,1H3,(H,18,22)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQZRDHVKUBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
![1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one](/img/structure/B2548204.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
![N-[(4-chlorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2548208.png)



![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)


![N-(2-oxothiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2548220.png)

